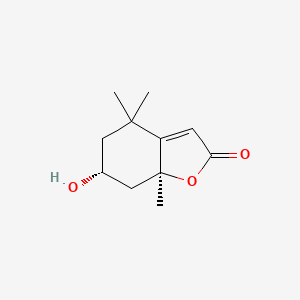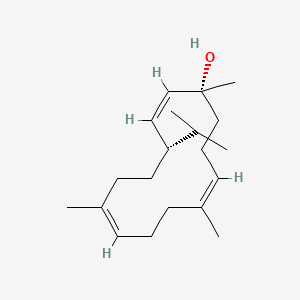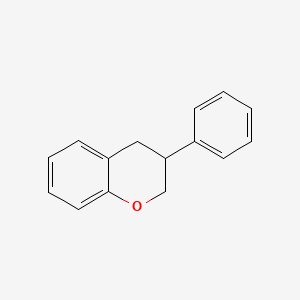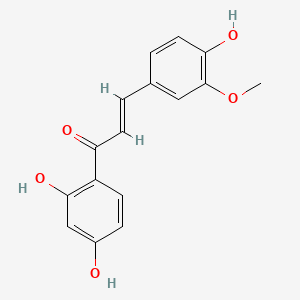
Homobutein
概要
説明
Homobutein is a natural chalcone, a type of polyphenolic compound . It is found in many medicinal plants, fruits, vegetables, spices, and nuts . This compound is a potent dual inhibitor of HDACs/NF-κB with IC50 values of 190 and 38 μM, respectively . It also acts as a chelator of iron (II and III) cations . It exhibits various activities, including anticancer, anti-inflammatory, antiparasite, and antioxidation .
Molecular Structure Analysis
This compound has a molecular formula of C16H14O5 and a molecular weight of 286.28 . Its structure includes a central core of three carbon atoms, with two aromatic rings attached on either side . One of the rings has two hydroxyl groups and the other ring has a hydroxyl group and a methoxy group .
Chemical Reactions Analysis
This compound has been studied for its ability to chelate iron (II and III) cations . This chelation ability is believed to contribute to its antioxidant and antimalarial properties . When this compound binds to Fe2+, it prevents it from reacting with H2O2 in the Fenton reaction .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 523.8±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
作用機序
Target of Action
Homobutein primarily targets peroxyl radicals and mushroom tyrosinase (mTYR) . Peroxyl radicals are reactive oxygen species that can cause oxidative stress and damage to cells. Mushroom tyrosinase is an enzyme involved in the production of melanin, a pigment found in the skin, hair, and eyes .
Mode of Action
This compound interacts with its targets through a chain-breaking mechanism . It traps chain-carrying peroxyl radicals, effectively neutralizing them . In the case of mushroom tyrosinase, this compound exhibits nearly competitive inhibition towards both mono- and diphenolase .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidative stress pathway . By trapping peroxyl radicals, this compound reduces oxidative stress, which can prevent cellular damage . Additionally, by inhibiting mushroom tyrosinase, this compound can affect the melanogenesis pathway , potentially influencing skin pigmentation .
Result of Action
The molecular effect of this compound’s action is the reduction of oxidative stress through the neutralization of peroxyl radicals . On a cellular level, this can prevent damage to cellular components like proteins, DNA, and cell membranes. By inhibiting mushroom tyrosinase, this compound may also influence skin pigmentation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature of the environment can affect the antioxidant activity of this compound . .
実験室実験の利点と制限
The use of homobutin in laboratory experiments has a number of advantages. Homobutin is a naturally occurring amino acid, which means that it is readily available and can be easily synthesized in the laboratory. Homobutin is also a relatively simple molecule, which makes it easy to study and manipulate in the laboratory. Homobutin is also relatively stable, which makes it suitable for use in long-term experiments.
However, there are some limitations to the use of homobutin in laboratory experiments. Homobutin is a relatively small molecule, which can make it difficult to study in detail. Homobutin is also relatively unstable, which can make it difficult to store for long periods of time. Additionally, homobutin is a relatively expensive molecule, which can limit its use in some experiments.
将来の方向性
There are a number of potential future directions for research on homobutin. One potential area of research is the development of new methods for synthesizing homobutin in the laboratory. Another potential area of research is the exploration of the potential therapeutic applications of homobutin. Additionally, further research could be conducted on the biochemical and physiological effects of homobutin, and on its role in the regulation of cell growth and differentiation. Finally, further research could be conducted on the potential interactions between homobutin and other molecules, and on the potential effects of homobutin on the metabolism of fats and carbohydrates.
合成法
Homobutin is synthesized in the body from the essential amino acid lysine, which is found in many foods. The lysine is converted to homobutin by the enzyme homobutin synthetase, which is found in the liver, kidney, and other tissues. Homobutin can also be synthesized in the laboratory using a variety of methods, including chemical synthesis and enzymatic synthesis.
科学的研究の応用
Homobutin has been studied extensively in the laboratory and has been found to have a variety of important physiological effects. It has been shown to be involved in the regulation of blood sugar levels, the metabolism of fats and carbohydrates, and the production of neurotransmitters. Homobutin has also been found to be important in the regulation of cell growth and differentiation, and in the regulation of the immune system. Homobutin has been used in a variety of research studies, including studies of metabolic pathways, the effects of drugs on the body, and the effects of environmental toxins.
Safety and Hazards
生化学分析
Biochemical Properties
Homobutein plays a significant role in biochemical reactions, particularly as an antioxidant . It interacts with various enzymes and proteins, including tyrosinase, where it exhibits potent anti-tyrosinase activity . The nature of these interactions involves the inhibition of mushroom tyrosinase, a key enzyme in melanin synthesis .
Cellular Effects
This compound influences cell function by impacting various cellular processes. It has been shown to have antioxidant activity against lipid and low-density lipoprotein peroxidation, which can protect cells from oxidative damage . This is achieved through its free radical scavenging action and metal ion chelation ability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . For instance, it can bind to Fe 2+ ions, preventing them from reacting with H 2 O 2 in the Fenton reaction . This binding lowers the reduction potential of iron significantly, thereby enhancing the rate of Fe 2+ oxidation to Fe 3+ .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been studied for its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
特性
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-21-16-8-10(3-7-14(16)19)2-6-13(18)12-5-4-11(17)9-15(12)20/h2-9,17,19-20H,1H3/b6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFSBUVPIAIXKJ-QHHAFSJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318459 | |
| Record name | Homobutein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34000-39-0, 21583-31-3 | |
| Record name | Homobutein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34000-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021583313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-Methylbutein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034000390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homobutein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-2',4,4'-trihydroxy-3-methoxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the biological activities of homobutein?
A1: this compound exhibits potent antioxidant and anti-tyrosinase activities. Studies demonstrate that this compound effectively scavenges peroxyl radicals, displaying even higher activity than alpha-tocopherol []. It also inhibits mushroom tyrosinase, showing a near-competitive inhibition mechanism against both monophenolase and diphenolase activities []. This dual activity suggests potential benefits in protecting against skin damage and food spoilage. Moreover, research suggests that this compound possesses antimalarial properties, potentially linked to its ability to chelate iron cations [, ].
Q2: How does this compound interact with tyrosinase?
A2: this compound demonstrates a near-competitive inhibition pattern against both monophenolase and diphenolase activities of mushroom tyrosinase []. This suggests that it binds to the enzyme's active site, competing with the substrate. Molecular docking studies support this mechanism and provide insights into the binding interactions [].
Q3: What is the relationship between the structure of this compound and its antioxidant activity?
A3: While both this compound and butein exhibit antioxidant properties, butein shows a significantly higher antioxidant activity [, ]. This difference can be attributed to their slightly different structures and the corresponding bond dissociation enthalpy (BDEOH) of the phenolic O-H bond. Butein's lower BDEOH suggests a greater ability to donate hydrogen atoms and scavenge free radicals, resulting in its enhanced antioxidant capacity [].
Q4: Does this compound show any potential for treating Sphincter of Oddi Dysfunction (SOD)?
A4: Recent research suggests that Shao Yao Gan Cao decoction (SYGC), a traditional Chinese medicine containing this compound, shows promise in treating SOD []. Network pharmacology and transcriptomic analysis revealed that SYGC, with its constituent compounds including this compound, might exert its therapeutic effect by regulating immune response and inflammation pathways related to SOD []. Further in vivo studies and molecular docking experiments confirmed the involvement of this compound in targeting specific genes and proteins associated with SOD [].
Q5: What is the molecular formula and weight of this compound?
A5: Although commonly reported in research articles, the exact molecular formula and weight of this compound are not explicitly provided in the provided abstracts.
Q6: Are there any known toxicity concerns related to this compound?
A6: While the provided abstracts focus primarily on the beneficial properties of this compound, a study screening various compounds for anti-Toxoplasma activity did observe cytotoxic effects of this compound on host mammalian cells []. This finding highlights the importance of further investigations into the potential toxicity and safe dosage of this compound before considering its use in clinical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



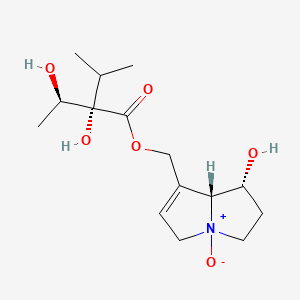

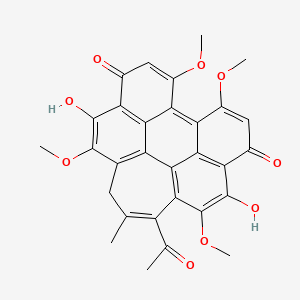
![5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B600499.png)

